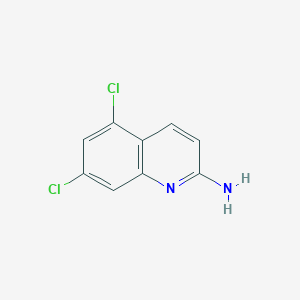
5,7-Dichloroquinolin-2-amine
Descripción general
Descripción
5,7-Dichloroquinolin-2-amine is a chemical compound with the formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5,7-Dichloroquinolin-2-amine, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported, including the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These classical synthesis protocols are still used today for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 5,7-Dichloroquinolin-2-amine consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . It also contains two chlorine atoms and an amine group .Physical And Chemical Properties Analysis
5,7-Dichloroquinolin-2-amine is a powder at room temperature .Aplicaciones Científicas De Investigación
- 5,7-Dichloroquinolin-2-amine is a type of quinoline, which is a core template in drug design due to its broad spectrum of bioactivity .
- Quinoline motifs have been used in medicinal chemistry research and other valuable areas of human endeavor .
- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
- Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
- According to Al-Busafi and co-workers, 5,7-dichloro- and 5,7-dibromo derivative showed great fungicidal activities .
- The methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, were also not specified in the source .
Pharmaceutical Research
Fungicidal Activities
- A series of 2-chloro N-substituted amino quinolines were prepared and characterized by analytical and spectroscopic methods .
- These compounds were screened against a non-small cell lung cancer cell line, A549 .
- One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC 50) 29.4 μM .
- The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .
- All the compounds are predicted to satisfy the ADME profile and the results let us to consider this compound as a lead compound for new generation of A549 cell line inhibitors .
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
Anticancer Agents
Synthesis of Biologically and Pharmaceutically Active Quinoline
- Xi’s group achieved the carbonylation by adding MeOTf as an activating reagent and 1,5,7-triazabicyclo .
- The reaction was carried out in o-dichlorobenzene (o-DCB) under 1 atm of CO2 at 140°C for 12 hours .
- Different kinds of functionalized phenanthridinone products were obtained in high yields .
- Quinoline is an essential segment of both natural and synthetic compounds .
- The pyranoquinoline ring system has gained considerable attention .
- Abdanne Weyesa’s research focuses on the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
Carbonylation Reactions
Synthesis of Bioactive Chalcone Derivatives
Safety And Hazards
Propiedades
IUPAC Name |
5,7-dichloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPMKWIFWPNBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-2-amine | |
CAS RN |
1340437-57-1 | |
| Record name | 5,7-dichloroquinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



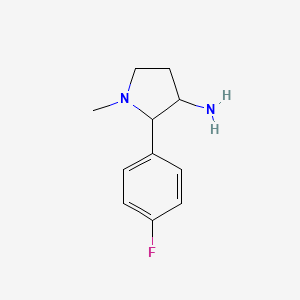
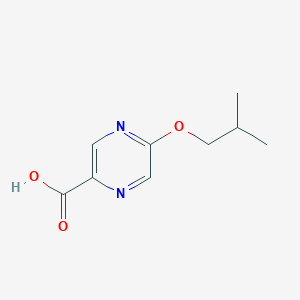
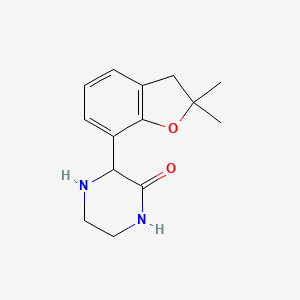
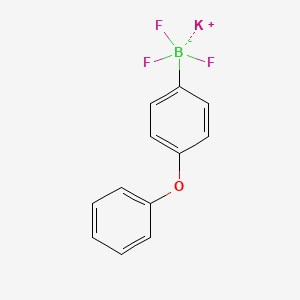
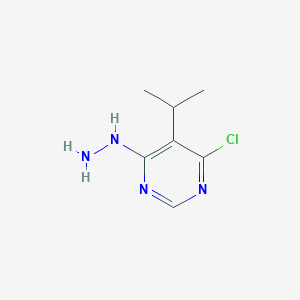
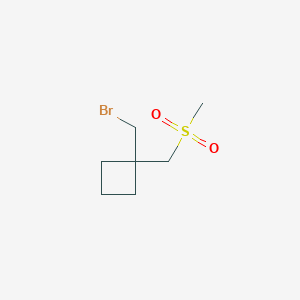

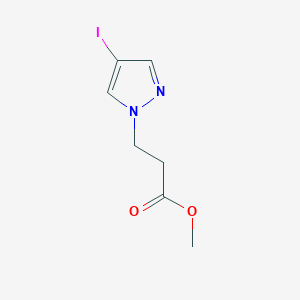
![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
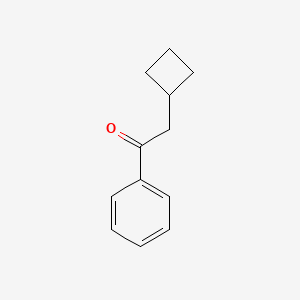
![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)
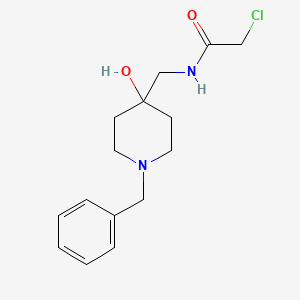
![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)